molecular formula C10H9Cl2NO B5822933 (2E)-N-(2,5-dichlorophenyl)but-2-enamide

(2E)-N-(2,5-dichlorophenyl)but-2-enamide

Cat. No.: B5822933
M. Wt: 230.09 g/mol
InChI Key: HXXKJUAGZWEWLK-NSCUHMNNSA-N
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Description

(2E)-N-(2,5-dichlorophenyl)but-2-enamide is a synthetic ring-substituted N-arylcinnamamide that serves as a valuable building block and investigational compound in organic chemistry and drug discovery research . This compound belongs to a class of molecules known for their diverse biological activities, inspired by the natural product cinnamic acid . Research indicates that this specific derivative demonstrates significant anti-inflammatory potential . In vitro studies have shown that it significantly attenuates lipopolysaccharide-induced NF-κB activation, with an inhibition effect comparable to the reference drug prednisone at a concentration of 2 µM . This suggests its utility as a lead compound for investigating novel anti-inflammatory pathways. Furthermore, derivatives within this chemical family exhibit promising antimicrobial properties . Related N-arylcinnamamides have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, as well as against Mycobacterium tuberculosis , with some compounds showing efficacy superior to standard antibiotics like ampicillin and isoniazid . The compound is for research applications only and is not intended for diagnostic or therapeutic use. Researchers can leverage this chemical as a key intermediate in organic synthesis or as a pharmacological tool for studying inflammation and infectious diseases. For further details, the compound is listed in the PubChem database under CID 792756 .

Properties

IUPAC Name

(E)-N-(2,5-dichlorophenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h2-6H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXKJUAGZWEWLK-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dichlorophenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(2,5-dichlorophenyl)but-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory N-Arylcinnamanilide Derivatives

A series of N-arylcinnamanilides with varying substituents on the anilide ring have been studied for their anti-inflammatory effects. The table below compares the bioactivity of (2E)-N-(2,5-dichlorophenyl)but-2-enamide with select derivatives:

Compound Name Substituents on Anilide Ring NF-κB Inhibition (2 µM) TNF-α Reduction
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide 2,5-diCl ++++ Moderate
(2E)-N-[2-Cl-5-(CF₃)phenyl]-3-phenylprop-2-enamide 2-Cl, 5-CF₃ ++++ High
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide 2,6-diBr ++++ Low
Parent cinnamic acid - + None

Key Observations :

  • Substituent Effects : Lipophilic and bulky groups at the C(2,5)' or C(2,6)' positions enhance NF-κB inhibition. Chlorine (Cl), bromine (Br), and trifluoromethyl (CF₃) groups improve activity due to increased hydrophobicity and steric bulk .
  • Potency : The 2,5-dichloro derivative exhibits activity on par with prednisone but avoids glucocorticoid-related pathways, reducing off-target risks .
  • TNF-α Modulation : Derivatives with electron-withdrawing groups (e.g., CF₃) show stronger TNF-α suppression, suggesting substituent-dependent cytokine regulation .

Structural Analogues with Divergent Therapeutic Targets

Dacomitinib (VIZIMPRO®)

Dacomitinib, a kinase inhibitor for non-small cell lung cancer, shares the (2E)-but-2-enamide backbone but features a quinazolinyl-piperidinyl group instead of a dichlorophenyl substituent. Key differences include:

Feature This compound Dacomitinib
Primary Target NF-κB (anti-inflammatory) EGFR/HER2 kinases (anti-cancer)
Substituents 2,5-diCl-phenyl Quinazolinyl-amino-piperidinyl
Bioactivity IC₅₀ ~2 µM (NF-κB) IC₅₀ <1 nM (EGFR kinase inhibition)
Therapeutic Class Anti-inflammatory Tyrosine kinase inhibitor

Despite structural similarities in the enamide group, the divergent substituents direct these compounds to entirely different biological targets, underscoring the importance of ancillary groups in drug design .

Q & A

Q. What are the established synthetic routes for (2E)-N-(2,5-dichlorophenyl)but-2-enamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation of 2,5-dichloroaniline with an α,β-unsaturated carbonyl precursor (e.g., crotonoyl chloride) under controlled conditions. Key steps include:

  • Acylation : Reacting 2,5-dichloroaniline with crotonoyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and using catalysts like triethylamine to neutralize HCl byproducts .
  • Characterization : Confirm purity via melting point analysis, HPLC (>95%), and NMR (e.g., distinct vinyl proton signals at δ 6.2–6.8 ppm for the (2E)-configuration) .

Q. How is the structural conformation of this compound characterized, and what techniques are critical for confirming stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve the (2E)-configuration and dihedral angles between the dichlorophenyl and enamide moieties. For example, torsion angles near 60–70° indicate gauche conformations, as seen in related sulfonamide analogs .
  • Spectroscopy :
    • NMR : J-coupling values (~15 Hz for trans-vinyl protons in 1^1H NMR) confirm the (E)-stereochemistry.
    • IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • Computational Modeling : Compare experimental data with DFT-optimized structures to validate geometric parameters .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins .
  • Enzyme Inhibition Assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates. For example, related dichlorophenyl derivatives show inhibition of COX-2 at µM concentrations .
  • Molecular Docking : Model interactions with receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding via the amide .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Halogen replacement (e.g., Br or F at 2,5-positions) to assess electronic effects.
    • Alkyl/aryl modifications on the enamide chain to alter lipophilicity (logP) .
  • Biological Testing : Compare analogs in assays for antimicrobial, anticancer, or anti-inflammatory activity. For example, furan-containing analogs (e.g., Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate) show enhanced antimicrobial potency .
  • QSAR Modeling : Use descriptors like Hammett constants (σ) and molar refractivity to predict activity trends .

Q. What analytical methods are recommended for detecting trace impurities in this compound during quality control?

Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor for unreacted 2,5-dichloroaniline (retention time ~4.2 min) and hydrolyzed byproducts .
  • GC-MS : Detect volatile side products (e.g., residual solvents) with headspace sampling.
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Cl content (e.g., C: 54.2%, Cl: 22.4% for C₁₀H₈Cl₂N₂O) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular N–H···Cl bonds stabilize the bent conformation, while intermolecular N–H···O interactions form 1D chains, affecting solubility and melting point .
  • Torsional Strain : Gauche conformations (e.g., C–S–N–C torsion angles ~62°) in sulfonamide analogs reduce crystal symmetry, leading to polymorphic forms .
  • Thermal Analysis : DSC/TGA can correlate melting points (e.g., ~128–130°C for related compounds) with packing efficiency .

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